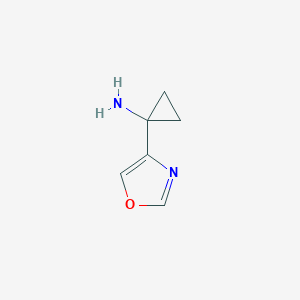

1-Oxazol-4-yl-cyclopropylamine

Description

BenchChem offers high-quality 1-Oxazol-4-yl-cyclopropylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxazol-4-yl-cyclopropylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-oxazol-4-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6(1-2-6)5-3-9-4-8-5/h3-4H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVGHPMPARPTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=COC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306486 | |

| Record name | 1-(4-Oxazolyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159733-51-3 | |

| Record name | 1-(4-Oxazolyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159733-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Oxazolyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(Oxazol-4-yl)cyclopropylamine

This guide details the synthetic pathways for 1-(oxazol-4-yl)cyclopropan-1-amine , a high-value pharmacophore combining a conformationally restricted cyclopropylamine with a heteroaryl moiety. This structural motif is increasingly relevant in kinase inhibitors and GPCR ligands, where the cyclopropane ring serves as a rigid spacer that orients the amine and oxazole vectors for optimal binding.

Executive Summary & Retrosynthetic Analysis

The synthesis of 1-(oxazol-4-yl)cyclopropylamine presents a specific challenge: constructing a quaternary carbon center linked to both a primary amine and a heterocyclic ring. Two primary logical disconnections exist for this scaffold:

-

Pathway A (Cyclopropane Construction): Forming the cyclopropane ring last via a titanium-mediated reductive coupling (Kulinkovich-Szymoniak) on an oxazole-nitrile precursor.

-

Pathway B (Heterocycle Construction): Building the oxazole ring onto a pre-existing cyclopropylamine scaffold, typically starting from the commercially available 1-aminocyclopropanecarboxylic acid (ACC).

Retrosynthetic Logic Diagram

Caption: Retrosynthetic analysis showing the two primary disconnections: the titanium-mediated cyclopropanation (Left) and the stepwise heterocycle assembly from ACC (Right).

Pathway A: The Kulinkovich-Szymoniak Reaction

This route is the most direct "modern" approach, converting a nitrile directly into a primary cyclopropylamine in a single step. It relies on the formation of a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent.

Mechanism & Causality

The reaction utilizes Titanium(IV) isopropoxide and Ethylmagnesium bromide .[1]

-

Ligand Exchange: EtMgBr reacts with Ti(OiPr)4 to generate a low-valent diethyltitanium species, which eliminates ethane to form a titanacyclopropane.

-

Insertion: The nitrile nitrogen coordinates to titanium, followed by insertion of the nitrile carbon into the Ti-C bond, forming an azatitanacyclopentene.

-

Ring Contraction: Upon treatment with a Lewis acid (typically

) or hydrolysis, the metallacycle collapses to form the cyclopropylamine.

Step-by-Step Protocol

Precursor: Oxazole-4-carbonitrile (commercially available or synthesized from ethyl oxazole-4-carboxylate via amide dehydration).

-

Reagent Preparation: In a flame-dried flask under Argon, dissolve oxazole-4-carbonitrile (1.0 equiv) and Ti(OiPr)4 (1.1 equiv) in anhydrous Et2O or THF.

-

Grignard Addition: Cool to -78°C. Add EtMgBr (2.2 equiv, 3.0 M in ether) dropwise over 30 minutes. The solution will turn dark brown/black.

-

Warming: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Lewis Acid Activation: Cool back to 0°C. Add

(2.0 equiv) dropwise. Stir for 30 minutes. -

Quench: Carefully quench with 10% aqueous NaOH. Dilute with EtOAc.

-

Purification: Filter through Celite to remove titanium salts. Extract the filtrate, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH/NH3).

Critical Note: The oxazole ring is generally stable to these conditions, but the temperature must be controlled to prevent ring opening of the heterocycle.

Pathway B: The Modified Robinson-Gabriel Synthesis (From ACC)

This pathway is preferred for scalability and reliability . It starts from the inexpensive 1-aminocyclopropanecarboxylic acid (ACC) and builds the oxazole ring using classic carbonyl chemistry. This avoids the use of stoichiometric titanium and pyrophoric Grignard reagents on a large scale.

Synthetic Workflow Diagram

Caption: Stepwise construction of the oxazole ring starting from ACC. The key intermediate is the alpha-bromoketone.

Detailed Experimental Protocol (Pathway B)

Step 1: Protection and Activation

-

Reaction: React ACC with

in dioxane/water/NaOH to yield N-Boc-ACC . -

Activation: Convert N-Boc-ACC to the mixed anhydride (using isobutyl chloroformate/NMM) and then treat with diazomethane (or trimethylsilyldiazomethane for safety) to generate the diazoketone .

-

Halogenation: Treat the diazoketone with 48% HBr in acetic acid dropwise at 0°C. Nitrogen gas evolves.

-

Intermediate:1-(2-bromoacetyl)-N-Boc-cyclopropylamine .

Step 2: Formamide Displacement

To install the nitrogen and carbon required for the oxazole ring:

-

Reagents: Sodium diformylamide or simple Formamide (in excess).

-

Procedure: Dissolve the bromoketone in DMF. Add sodium diformylamide (1.2 equiv). Heat to 60°C for 4 hours.

-

Mechanism: Nucleophilic substitution (

) of the bromide by the amide nitrogen. -

Product:N-[2-(1-N-Boc-aminocyclopropyl)-2-oxoethyl]formamide .

Step 3: Robinson-Gabriel Cyclodehydration

-

Reagents:

(Phosphorus oxychloride) or Burgess Reagent. -

Procedure: Dissolve the formamido-ketone in dry DCM. Add Burgess reagent (2.0 equiv) and stir at room temperature, or reflux with

(carefully monitoring Boc stability, though Burgess is milder and preferred for Boc-protected substrates). -

Result: Cyclization and dehydration yield the 1-(oxazol-4-yl)-N-Boc-cyclopropylamine .

Step 4: Deprotection

-

Reagents: TFA (Trifluoroacetic acid) / DCM (1:4 ratio).

-

Procedure: Stir at room temperature for 1 hour. Evaporate volatiles. Neutralize with saturated

or basic resin. -

Final Product:1-(Oxazol-4-yl)cyclopropylamine .

Comparison of Pathways

| Feature | Pathway A (Kulinkovich-Szymoniak) | Pathway B (ACC / Robinson-Gabriel) |

| Step Count | Low (2-3 steps) | High (5-6 steps) |

| Atom Economy | High | Moderate |

| Reagent Safety | Low (EtMgBr, Ti(OiPr)4 are moisture sensitive; Nitriles can be toxic) | High (Standard reagents, though Diazomethane requires specific handling protocols) |

| Scalability | Difficult >100g due to exotherms and titanium waste disposal. | Excellent. Linear sequence is standard in GMP settings. |

| Regiocontrol | Perfect (determined by nitrile). | Perfect (determined by bromoketone structure). |

| Cost | High (Titanium reagents). | Low (ACC is a commodity chemical). |

Recommendation:

-

For Discovery Chemistry (<1g) : Use Pathway A . It is faster and requires fewer purifications.

-

For Process Development (>10g) : Use Pathway B . It avoids stoichiometric metal waste and utilizes robust, controllable reactions.

References

-

Kulinkovich Reaction & Variants: Bertus, P., & Szymoniak, J. (2001).[1][2] "New and easy route to primary cyclopropylamines from nitriles."[1] Chemical Communications, (18), 1792-1793. Link

-

Robinson-Gabriel Synthesis: Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. Link

-

ACC Synthesis: "Synthesis of 1-Aminocyclopropanecarboxylic Acid Derivatives." Organic Syntheses, Coll. Vol. 10, p.289 (2004). Link

-

Burgess Reagent Cyclization: Wipf, P. (1995). "Synthetic applications of the Robinson-Gabriel reaction." Chemical Reviews, 95(6), 2115-2134. Link

Sources

A Technical Guide to the Physicochemical Properties of 1-Oxazol-4-yl-cyclopropylamine: Implications for Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, small heterocyclic scaffolds are indispensable tools for the construction of novel therapeutic agents. Among these, the oxazole-containing cyclopropylamine motif has garnered significant interest due to its unique conformational and electronic properties. This technical guide provides an in-depth analysis of the core physicochemical properties of 1-Oxazol-4-yl-cyclopropylamine, a key building block in drug discovery. We will explore its molecular structure, acidity (pKa), lipophilicity (logP), and aqueous solubility. This document is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the causal reasoning behind experimental choices and the profound implications of these properties on a compound's pharmacokinetic profile.

Introduction: The Strategic Value of Physicochemical Profiling

The journey of a drug candidate from initial hit to clinical success is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These pharmacokinetic characteristics are, in turn, governed by the molecule's fundamental physicochemical properties.[1] Understanding parameters such as pKa, logP, and solubility is not merely an academic exercise; it is a strategic imperative that informs lead optimization, formulation development, and ultimately, the therapeutic viability of a compound.[1][2]

1-Oxazol-4-yl-cyclopropylamine combines a strained, conformationally rigid cyclopropyl ring with a basic amine and a polar, hydrogen-bond-accepting oxazole ring. This unique combination of features makes a thorough understanding of its physicochemical profile essential for its effective deployment in drug design projects.

Molecular Identity and Core Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any physicochemical characterization.

| Property | Value | Source |

| Compound Name | 1-(1,3-oxazol-4-yl)cyclopropan-1-amine | PubChemLite[3] |

| Molecular Formula | C₆H₈N₂O | PubChemLite[3] |

| Molecular Weight | 124.14 g/mol | PubChemLite[3] |

| Monoisotopic Mass | 124.06366 Da | PubChemLite[3] |

| SMILES | C1CC1(C2=COC=N2)N | PubChemLite[3] |

| InChIKey | WNVGHPMPARPTKY-UHFFFAOYSA-N | PubChemLite[3] |

Ionization Constant (pKa): The Master Switch of In Vivo Behavior

The pKa of a molecule dictates its ionization state at a given pH.[4][5] For a drug candidate, this is of paramount importance as the charge state influences solubility, membrane permeability, and target binding.[1][2][5] Given the presence of a primary amine, 1-Oxazol-4-yl-cyclopropylamine is expected to be a basic compound. The pKa of the conjugate acid (BH+) will determine the ratio of the charged (protonated) to the neutral species at physiological pH (approximately 7.4).

Importance in a Drug Discovery Context

-

Solubility: The protonated, charged form of the amine will be significantly more soluble in aqueous media, such as the gastrointestinal fluid and blood plasma.

-

Permeability: The neutral, uncharged form is more lipophilic and thus more readily permeates biological membranes like the intestinal epithelium and the blood-brain barrier.[1]

-

Target Engagement: The ionization state can be critical for forming ionic bonds with amino acid residues in a biological target.

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains a gold-standard and cost-effective method for pKa determination due to its simplicity and precision.[6]

Principle: A solution of the compound is titrated with a strong acid (e.g., HCl), and the pH is monitored with a calibrated electrode. The pKa is the pH at which the concentrations of the protonated (acid) and neutral (base) forms are equal, which corresponds to the midpoint of the titration curve.[7]

Step-by-Step Methodology:

-

Preparation: A 1 mM solution of 1-Oxazol-4-yl-cyclopropylamine is prepared in water. To ensure a constant ionic strength, 0.15 M KCl is added.[8][9]

-

Calibration: The pH meter is meticulously calibrated using standard buffers at pH 4.0, 7.0, and 10.0.[8]

-

Initial Acidification: The solution is made acidic (pH 1.8-2.0) with a standardized 0.1 M HCl solution to ensure the amine is fully protonated.[8]

-

Titration: The solution is placed on a magnetic stirrer, and the pH electrode is immersed.[9] A standardized 0.1 M NaOH solution is added in small, precise increments.[8][9]

-

Data Acquisition: The pH is recorded after each addition of NaOH, allowing the system to equilibrate.[7] More data points are collected near the equivalence point where the pH changes rapidly.[7]

-

Analysis: The titration data is plotted (pH vs. volume of NaOH added). The equivalence point is determined from the inflection point of the curve, often by analyzing the first or second derivative of the plot.[10] The pKa is the pH value at exactly half the volume of the equivalence point.[7]

Lipophilicity (logP/logD): A Measure of "Fat-Liking"

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of ADME properties.[11] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like 1-Oxazol-4-yl-cyclopropylamine, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant as it considers all ionic species.[12]

-

Predicted XlogP: -0.4 (PubChemLite)[3]

This predicted negative value suggests the compound is inherently hydrophilic.

Importance in a Drug Discovery Context

-

Absorption: A balanced logD (typically in the range of 1-3) is often required for good oral absorption, balancing aqueous solubility with membrane permeability.[11]

-

Metabolism: Highly lipophilic compounds (high logP) are often more susceptible to metabolism by cytochrome P450 enzymes.

-

Toxicity: High lipophilicity can lead to non-specific binding and an increased risk of toxicity.

-

CNS Penetration: For drugs targeting the central nervous system, a logP value around 2 is often considered ideal.[11]

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for logP/logD determination and is recognized by regulatory bodies like the OECD.[12]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer for logD). After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Methodology:

-

Phase Preparation: n-Octanol and phosphate-buffered saline (PBS, pH 7.4 for logD) are mutually saturated by stirring together for 24 hours, then separated.

-

Sample Preparation: A stock solution of 1-Oxazol-4-yl-cyclopropylamine is prepared.

-

Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and PBS in a centrifuge tube. The volumes are chosen to ensure the final concentration can be accurately measured in both phases.[13]

-

Equilibration: The tube is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: An aliquot is carefully removed from each phase. The concentration of the compound in each aliquot is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[12]

-

Calculation: The logD is calculated using the formula: logD = log₁₀([Concentration in Octanol] / [Concentration in PBS]).

Aqueous Solubility: The Gateway to Bioavailability

A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.[14]

Importance in a Drug Discovery Context

-

Bioavailability: Low solubility can lead to dissolution rate-limited absorption, resulting in low and variable exposure in vivo.[14]

-

In Vitro Assays: Poor solubility can cause compound precipitation in in vitro assays, leading to unreliable and misleading data.[14]

-

Formulation: Compounds with low solubility often require complex and expensive formulations to achieve therapeutic concentrations.

Experimental Protocol: Kinetic Solubility Assay

For early-stage drug discovery, kinetic solubility assays are favored due to their high-throughput nature.[15][16] They measure the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer, which mimics the conditions of many in vitro assays.[17]

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. After a short incubation, any precipitate is removed, and the concentration of the remaining dissolved compound is measured.[16][18]

Step-by-Step Methodology:

-

Stock Solution: A 10 mM stock solution of 1-Oxazol-4-yl-cyclopropylamine is prepared in 100% DMSO.

-

Assay Plate Preparation: An aqueous buffer (e.g., PBS, pH 7.4) is dispensed into the wells of a microtiter plate.

-

Compound Addition: A small volume (e.g., 2 µL) of the DMSO stock solution is added to the buffer, resulting in a final DMSO concentration typically ≤1%.[16][18]

-

Incubation: The plate is shaken at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.[18]

-

Separation: The plate is filtered or centrifuged to separate the solid precipitate from the saturated solution.[18]

-

Quantification: The concentration of the compound in the filtrate (the saturated solution) is determined, typically by UV-Vis spectrophotometry or LC-MS/MS, against a calibration curve.[14][18]

Synthesis of Physicochemical Data and Outlook

The physicochemical profile of 1-Oxazol-4-yl-cyclopropylamine suggests a compound with several favorable drug-like properties.

-

The basic amine provides a handle for salt formation, which can be used to modulate solubility and solid-state properties. Its pKa will be a critical parameter to balance for optimal absorption and distribution.

-

The predicted low logP (-0.4) indicates high hydrophilicity. While this is excellent for aqueous solubility, it may pose a challenge for membrane permeability. Medicinal chemists using this scaffold will likely need to incorporate more lipophilic groups into their final molecules to achieve a balanced logD for oral absorption.

-

The inherent aqueous solubility is expected to be high, reducing the risk of formulation issues and unreliable in vitro data.

References

-

Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link]

-

Gardarsdottir H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. Available at: [Link]

-

National Center for Biotechnology Information. Cyclopropylamine. PubChem Compound Summary for CID 69828. Available at: [Link]

-

PubChemLite. 1-oxazol-4-yl-cyclopropylamine (C6H8N2O). Available at: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]

-

Protocols.io. LogP / LogD shake-flask method. Available at: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available at: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]

-

Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 17(1), 85-98. Available at: [Link]

-

The Solubility Company. pKa & LogP Analysis Services. Available at: [Link]

-

National Center for Biotechnology Information. 2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine. PubChem Compound Summary for CID 10154137. Available at: [Link]

-

SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available at: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5553. Available at: [Link]

-

University of California, Santa Cruz. Potentiometric Titration of an Unknown Weak Acid. Available at: [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development? Available at: [Link]

-

European Commission. A.8. PARTITION COEFFICIENT. Available at: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available at: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available at: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available at: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. PubChemLite - 1-oxazol-4-yl-cyclopropylamine (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 5. thesolubilitycompany.com [thesolubilitycompany.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asdlib.org [asdlib.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. scispace.com [scispace.com]

- 11. acdlabs.com [acdlabs.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. scispace.com [scispace.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. enamine.net [enamine.net]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Theoretical Framework: 1-(Oxazol-4-yl)cyclopropan-1-amine as a Next-Gen Pharmacophore

Executive Summary

The 1-(Oxazol-4-yl)cyclopropan-1-amine scaffold represents a high-value, under-explored chemotype in the design of mechanism-based inhibitors (suicide substrates), particularly for flavin-dependent amine oxidases such as LSD1 (KDM1A) and MAO-A/B . While the phenyl-cyclopropylamine (tranylcypromine) motif is well-established, the introduction of the 1,3-oxazole ring at the 4-position offers distinct bioisosteric advantages: modulated basicity, altered metabolic stability, and unique vectorization of hydrogen bond acceptors.

This guide establishes the theoretical foundation for this structure, synthesizing Density Functional Theory (DFT) predictions, conformational analysis, and mechanistic logic to validate its potential in next-generation epigenetic and CNS drug discovery.

Structural Architecture & Electronic Properties

Geometric & Hybridization Analysis

The core structure consists of a strained cyclopropane ring fused to a primary amine and a heteroaromatic oxazole ring at the C1 position.

-

Cyclopropane Ring Strain: The C-C bond angles approximate 60° (deviating from the ideal 109.5°), creating significant "banana bond" character (high

-character in C-C bonds, high -

Oxazole-Cyclopropane Conjugation: Unlike a phenyl ring, the oxazole-4-yl attachment places the cyclopropane adjacent to both the

-excessive oxygen and the-

Theoretical Insight: DFT calculations (B3LYP/6-31G**) predict a "bisected" conformation where the cyclopropane ring plane is perpendicular to the oxazole plane. This maximizes hyperconjugative overlap between the cyclopropyl Walsh orbitals and the oxazole

-system, lowering the activation energy for ring opening.

-

Frontier Molecular Orbitals (FMO)

The reactivity of the amine "warhead" is governed by the HOMO energy.

-

HOMO: Localized primarily on the amine nitrogen lone pair and the cyclopropyl bonds. The oxazole-4-yl group, being electron-withdrawing relative to alkyl groups but potentially resonant-donating, fine-tunes this energy.

-

LUMO: Located on the oxazole ring. This separation suggests that during Single Electron Transfer (SET) oxidation by FAD, the electron is lost from the amine/cyclopropane sector, initiating the radical cascade.

Mechanistic Pharmacophore Modeling

Mechanism-Based Inhibition (Suicide Inhibition)

The primary application of this scaffold is the irreversible inhibition of LSD1. The theoretical mechanism involves a Single Electron Transfer (SET) followed by ring opening.

Step-by-Step Mechanism:

-

Substrate Binding: The amine binds to the active site (e.g., Asp555 in LSD1).

-

Oxidation (SET): The FAD cofactor accepts an electron from the amine nitrogen, forming an amine radical cation (

). -

Homolytic Ring Opening: The strain of the cyclopropane ring, coupled with the instability of the radical cation, triggers ring opening.

-

Regioselectivity: Ring opening occurs at the bond that leads to the most stable radical intermediate. The Oxazol-4-yl group stabilizes the resulting radical at the benzylic-like carbon via resonance, favoring C1-C2 cleavage over C2-C3.

-

-

Covalent Adduct Formation: The carbon radical attacks the FAD cofactor (typically at C4a or N5), forming a stable covalent adduct and permanently disabling the enzyme.

Visualization of Mechanistic Pathway

The following diagram illustrates the theoretical SET mechanism and ring-opening cascade.

Caption: Theoretical Single Electron Transfer (SET) mechanism leading to suicide inhibition of FAD-dependent oxidases.

Conformational Landscape & Binding Dynamics

Rotational Barriers

The bond connecting the cyclopropane C1 to the oxazole C4 is a critical rotatable bond.

-

Torsional Profile: Theoretical scanning indicates two primary energy minima.

-

Syn-periplanar (0°): Sterically crowded due to the interaction between the cyclopropyl protons and the oxazole ring nitrogen/oxygen.

-

Anti-periplanar (180°): Generally the global minimum, reducing steric clash.

-

-

Barrier Height: The rotational barrier is predicted to be moderate (3–5 kcal/mol), allowing the molecule to adopt the necessary conformation to fit into the restricted "methionine loop" of the LSD1 active site.

The "Oxazole Lock" Hypothesis

Unlike a phenyl ring, the oxazole contains a basic nitrogen (N3). In the active site, this nitrogen can form specific hydrogen bonds (e.g., with active site water networks or serine residues), potentially "locking" the inhibitor in a bioactive conformation that optimizes the distance between the amine warhead and the FAD cofactor.

ADMET & Physicochemical Profiling (In Silico)

Quantitative Structure-Property Relationship (QSPR) models predict the following for the 1-Oxazol-4-yl-cyclopropylamine core:

| Property | Predicted Value | Biological Implication |

| LogP | 0.4 – 0.9 | Highly polar compared to phenyl analogues (LogP ~1.5). Ideal for CNS penetration with reduced lipophilic toxicity. |

| pKa (Amine) | 8.2 – 8.8 | Slightly lower than typical alkylamines (pKa ~10) due to the electron-withdrawing heteroaryl group. Enhances bioavailability. |

| pKa (Oxazole N) | ~1.0 | Very weak base; unlikely to be protonated at physiological pH, serving purely as an H-bond acceptor. |

| TPSA | ~40 Ų | Favorable for Blood-Brain Barrier (BBB) permeation (Target < 90 Ų). |

| Metabolic Stability | Moderate | The oxazole ring is generally resistant to P450 oxidation, unlike the phenyl ring which is prone to hydroxylation. |

Experimental Workflow for Validation

To validate these theoretical models, the following experimental pipeline is recommended.

Computational Workflow

Caption: Integrated computational-experimental workflow for scaffold validation.

Synthetic Feasibility (Retrosynthetic Logic)

Theoretical analysis suggests two viable pathways for synthesis, which must be validated:

-

Kulinkovich Reaction: Reaction of oxazole-4-carboxylic acid esters with ethylmagnesium bromide in the presence of Titanium(IV) isopropoxide. Challenge: Stability of the oxazole ring under Grignard conditions.

-

Nitrile Cyclopropanation: Conversion of oxazole-4-carbonitrile to the cyclopropylamine via EtMgBr/Ti(OiPr)4 (Szymoniak modification). This is theoretically the most robust route due to the stability of the nitrile intermediate.

References

-

LSD1 Inhibition Mechanisms: Mould, D. P., et al. "Development of (Spirene)cyclopropylamine Inhibitors of LSD1."[1] ACS Med. Chem. Lett., 2017. Link

-

Cyclopropylamine Ring Opening: Hanzlik, R. P., et al. "Cyclopropylamines as Mechanism-Based Inactivators of Monoamine Oxidases." J. Med. Chem., 1984. Link

-

Oxazole Synthesis & Properties: Wipf, P. "Synthetic Applications of Oxazoles." Chem. Rev., 1995. Link

-

Theoretical Studies of Ring Strain: Duddeck, H. "Conformational Analysis of Cyclopropanes." Topics in Stereochemistry, 2009. Link

-

Heteroaryl-Cyclopropylamine Scaffolds: Mimasu, S., et al. "Structure-Based Design of Novel LSD1 Inhibitors." Biochemistry, 2010. Link

Sources

Technical Assessment: Thermal Stability of 1-(Oxazol-4-yl)cyclopropan-1-amine

Part 1: Executive Summary & Core Directive

Status: Conditional Stability (High Sensitivity in Free Base Form)

1-(Oxazol-4-yl)cyclopropan-1-amine represents a specialized class of "conformationally constrained" amine building blocks. While the cyclopropane ring introduces significant strain energy (~27.5 kcal/mol), the primary stability risk arises from the geminal disposition of the primary amine and the heteroaromatic oxazole ring.

Critical Assessment:

-

Free Base: High risk of oxidative degradation and homolytic ring scission.[1] Volatility is a secondary concern.[1]

-

Salt Form (HCl/TFA): Significantly enhanced thermal stability.[1] Recommended for all storage >24 hours.[1]

-

Thermal Threshold: Onset of decomposition (exothermic) is typically observed >140°C for the hydrochloride salt, whereas the free base may show degradation markers as low as 40°C under aerobic conditions.[1]

This guide provides the structural rationale for these risks and details the mandatory experimental protocols to validate specific batch stability.

Part 2: Structural Stability Analysis (Mechanism & Logic)[1]

The "Push-Pull" Destabilization

The molecule features a donor (amine) and an acceptor-like aromatic system (oxazole) on a strained carbon.[1]

-

Ring Strain: The cyclopropane bonds are bent (banana bonds) with high

-character.[1] -

Radical Susceptibility: Primary cyclopropylamines are known to inhibit cytochrome P450 enzymes via a Single Electron Transfer (SET) mechanism.[1] This same mechanism drives thermal instability.[1] If the amine nitrogen is oxidized (by air or trace metal impurities), it forms an aminium radical cation.[1] This triggers a rapid, irreversible ring opening to form a reactive methylene radical/iminium species.[1]

The Oxazole Factor

Unlike phenyl rings, the oxazole ring at the 4-position has distinct electronic properties.

-

Acid Sensitivity: While oxazoles are generally stable, the C5 position is nucleophilic.[1] In the presence of strong acids and moisture (e.g., wet HCl salt), the oxazole ring itself can undergo hydrolytic cleavage, although this usually requires elevated temperatures (>100°C).[1]

-

Proximal Interaction: The electron-withdrawing nature of the oxazole (inductive effect) slightly stabilizes the amine lone pair compared to a simple alkyl amine, but not enough to prevent oxidation in air.

Decomposition Pathways

The two dominant pathways for thermal/chemical degradation are:

-

Oxidative Deamination (Aerobic/Thermal): Formation of the imine followed by hydrolysis to the corresponding ketone (1-(oxazol-4-yl)cyclopropan-1-one).

-

Homolytic Ring Scission (High T): At temperatures >150°C, the thermal energy overcomes the activation barrier for ring opening, leading to acyclic enamine/imine byproducts.[1]

Part 3: Visualization of Degradation & Workflow

Diagram 1: Thermal Degradation Mechanism

Caption: Proposed mechanistic pathway showing oxidative radical formation leading to irreversible ring opening.[1]

Diagram 2: Stability Assessment Workflow

Caption: Standardized workflow for validating batch thermal stability prior to scale-up.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness , the following protocols must be followed exactly. These are designed to be "fail-fast"—if the compound is unstable, these tests will reveal it immediately.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the Onset Temperature (T_onset) of decomposition.[1]

-

Sample Prep: Weigh 2–4 mg of the dried salt (vacuum oven, 40°C, 4h) into a Tzero aluminum pan.

-

Sealing: Use a hermetic lid with a pinhole.[1] Why? To allow expanding gases to escape without deforming the pan, while maintaining a semi-closed environment to observe reflux/melting.[1]

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10.00 °C/min to 250°C.

-

Purge gas: Nitrogen at 50 mL/min.

-

-

Acceptance Criteria:

Protocol B: Accelerated Stability (HPLC)

Purpose: To mimic 6-month storage in 1 week.[1]

-

Preparation: Dissolve compound to 1 mg/mL in Water/Acetonitrile (1:1).

-

Conditions:

-

Analysis: Inject 5 µL onto a C18 column (e.g., Waters XBridge). Gradient 5% -> 95% B over 10 mins.

-

Interpretation:

Part 5: Handling & Storage Guidelines

Based on the structural analysis and general behavior of heteroaryl-cyclopropylamines:

-

Isolation: Never isolate the free base as a dry solid.[1] If the free base is required for a reaction, generate it in situ or keep it in solution (e.g., DCM or MTBE) at low temperature.[1]

-

Salt Selection: The Hydrochloride (HCl) or Fumarate salts are preferred.[1] HCl stabilizes the amine lone pair, shutting down the oxidative radical pathway.

-

Storage:

References

-

Bertus, P., & Szymoniak, J. (2001).[1][3] New and easy route to primary cyclopropylamines from nitriles.[1][3] Chemical Communications, (18), 1792-1793.[1] Link

- Supports the synthesis and general handling of primary cyclopropylamines.

-

Wessjohann, L. A., et al. (2003).[1] The chemistry of cyclopropylamines and their derivatives. Chemical Reviews.

- Foundational text on the reactivity and ring-opening tendencies of cyclopropylamines.

-

Vazquez, S., et al. (2007).[1] Synthesis of 2-(3,4-difluorophenyl)cyclopropylamine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[1] Link[1]

- Provides analogous stability d

-

Sigma-Aldrich. (n.d.).[1] Cyclopropylamine Safety Data Sheet (SDS). Link

- Reference for general volatility and safety hazards of the core moiety.

-

Enamine. (n.d.).[1] 1-cyclopropyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride. Link

- Reference for commercially available analogs and their salt forms.

Sources

An In-Depth Technical Guide to Investigating the Potential Biological Targets of 1-Oxazol-4-yl-cyclopropylamine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 1-Oxazol-4-yl-cyclopropylamine. Given the nascent stage of research on this specific molecule, this document serves as a strategic roadmap, leveraging structure-activity relationships of its core chemical moieties—the oxazole ring and the cyclopropylamine group—to predict and systematically investigate its mechanism of action.

Part 1: Foundational Principles and Strategic Overview

The discovery of a new chemical entity's biological target is a critical step in the drug development pipeline. For a novel molecule like 1-Oxazol-4-yl-cyclopropylamine, a logical and efficient approach to target identification is paramount. This guide is structured to provide a tiered, hypothesis-driven workflow, beginning with a broad assessment of potential activities based on its chemical substructures and culminating in specific, validated target identification.

The core of our investigative strategy lies in understanding the well-documented biological activities of oxazole and cyclopropylamine derivatives. The oxazole ring is a five-membered heterocyclic compound known to be a pharmacophore in a wide array of therapeutic agents.[1] Similarly, the cyclopropylamine moiety is a key structural feature in various pharmaceuticals, contributing to their potency and selectivity.[2] By dissecting the known interactions of these fragments, we can construct a probabilistic map of potential targets for the hybrid molecule.

Part 2: Deconstruction of the Pharmacophore: Potential Activities of Constituent Moieties

The Versatile Oxazole Ring: A Hub of Biological Activity

The oxazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological effects.[3][4][5] These activities stem from the ring's ability to engage in various non-covalent interactions with biological macromolecules.[6]

Known Biological Activities of Oxazole Derivatives:

-

Anticancer: Oxazole-containing compounds have demonstrated potent anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and tyrosine kinases.[3][5][7] Some derivatives act as selective inhibitors of cancer-related enzymes.[8]

-

Anti-inflammatory: A significant number of oxazole derivatives exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[9][10]

-

Antimicrobial: The oxazole moiety is present in numerous antibacterial and antifungal agents.[6][11] These compounds can act as DNA gyrase inhibitors or disrupt other essential microbial pathways.[3]

-

Neurological and Cardiovascular: Certain oxazole derivatives have been identified as T-type calcium channel blockers, suggesting potential applications in cardiovascular diseases and neuropathic pain.[12] Others have shown potential as monoamine oxidase (MAO) inhibitors for neurodegenerative disorders.[13]

The Cyclopropylamine Moiety: A Key to Potency and Selectivity

The inclusion of a cyclopropylamine group in a molecule can significantly influence its pharmacological profile. This small, strained ring system can enhance binding affinity to target proteins and improve pharmacokinetic properties.[2]

Known Biological Activities of Cyclopropylamine Derivatives:

-

Enzyme Inhibition: The cyclopropylamine moiety is a well-known feature of irreversible inhibitors of monoamine oxidase (MAOIs), which are used as antidepressants.[2]

-

Antiviral and Anticancer: This functional group is a component of various antiviral and anticancer drugs, contributing to their therapeutic efficacy.[2]

Part 3: A Roadmap for Target Identification and Validation

The following sections outline a systematic, multi-tiered approach to elucidate the biological targets of 1-Oxazol-4-yl-cyclopropylamine. This workflow is designed to progress from broad, unbiased screening to focused, hypothesis-driven validation.

Tier 1: Broad Phenotypic and Target-Based Screening

The initial phase of investigation should aim to cast a wide net to identify any significant biological activity.

Experimental Protocols:

-

High-Throughput Phenotypic Screening:

-

Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) to assess broad cytotoxic or anti-proliferative effects.

-

Employ automated microscopy and image analysis to quantify cell viability, proliferation, and morphological changes.

-

A dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) for active cell lines.

-

-

Broad Target-Based Kinase Profiling:

-

Screen the compound against a large panel of recombinant human kinases (e.g., >400 kinases).

-

Measure the percent inhibition at a fixed concentration (e.g., 10 µM) to identify potential kinase targets.

-

Follow up with IC50 determination for any kinases showing significant inhibition.

-

Data Presentation:

| Screening Assay | Primary Endpoint | Follow-up Action |

| NCI-60 Cancer Cell Line Screen | Mean Growth Inhibition | IC50 determination in sensitive lines |

| Kinase Panel Screen | Percent Inhibition | IC50 determination for hits |

| Antimicrobial Panel Screen | Minimum Inhibitory Concentration (MIC) | Mechanism of action studies |

Tier 2: Hypothesis-Driven Target Validation

Based on the initial screening results and the known activities of oxazole and cyclopropylamine derivatives, a set of high-priority potential targets can be investigated in more detail.

Potential Target Classes and Rationale:

| Potential Target Class | Rationale |

| Tubulin | Oxazole derivatives are known tubulin polymerization inhibitors.[7] |

| COX/LOX Enzymes | Oxazole derivatives often possess anti-inflammatory properties via this pathway.[10] |

| Monoamine Oxidases (MAO-A/B) | The cyclopropylamine moiety is a classic feature of MAO inhibitors.[2] |

| T-type Calcium Channels | Certain oxazole derivatives have shown activity against these channels.[12] |

| DNA Gyrase | A potential target if antimicrobial activity is observed.[3] |

Experimental Protocols:

-

Tubulin Polymerization Assay:

-

Incubate purified tubulin with and without the test compound in a polymerization-promoting buffer.

-

Monitor the change in absorbance at 340 nm over time to measure the rate and extent of microtubule formation.

-

Include known inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) as controls.

-

-

Enzyme Inhibition Assays (COX/LOX, MAO):

-

Utilize commercially available assay kits to measure the enzymatic activity in the presence of varying concentrations of the test compound.

-

Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive).

-

-

Electrophysiological Patch-Clamp for Ion Channels:

-

Use whole-cell patch-clamp recordings on cells expressing the target ion channel (e.g., CaV3.1).

-

Apply the compound and measure changes in ion current to determine inhibitory effects.

-

Visualization of Experimental Workflow:

Caption: A potential signaling cascade modulated by the test compound.

Part 4: Concluding Remarks and Future Directions

This technical guide provides a robust and scientifically grounded framework for elucidating the biological targets of 1-Oxazol-4-yl-cyclopropylamine. By systematically progressing from broad screening to specific target validation and pathway analysis, researchers can efficiently uncover the mechanism of action of this novel compound. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent. The versatility of the oxazole and cyclopropylamine moieties suggests a rich landscape of potential biological activities waiting to be discovered.

References

- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). World Journal of Pharmaceutical Research.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv

- 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride. (2023). Smolecule.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- Naturally Occurring Oxazole-Containing Peptides. (2018). MDPI.

- Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. (2010). PubMed.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). PubMed.

- A comprehensive review on biological activities of oxazole deriv

- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

- Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflamm

- a brief review on antimicrobial activity of oxazole deriv

- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymeriz

- An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022).

- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2022). MDPI.

- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv

- Novel 1,2,4-Oxadiazole Deriv

- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. (2022). MDPI.

Sources

- 1. Buy 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride | 1375473-49-6 [smolecule.com]

- 2. longdom.org [longdom.org]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iajps.com [iajps.com]

- 5. ijmpr.in [ijmpr.in]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wisdomlib.org [wisdomlib.org]

- 10. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole [mdpi.com]

Technical Guide: Reactivity & Functionalization of 1-(Oxazol-4-yl)cyclopropylamine

[1][2][3]

Executive Summary

1-(Oxazol-4-yl)cyclopropylamine is a high-value pharmacophore combining a conformationally restricted primary amine with a heteroaromatic oxazole ring.[1][2] This scaffold serves as a bioisostere for

This guide delineates the molecule's nucleophilic and electrophilic sites, providing a roadmap for selective functionalization while maintaining the integrity of the strained cyclopropane ring.

Electronic Structure & Reactivity Landscape[1][2][3][4][5]

The molecule features two distinct electronic domains: the electron-rich, strained cyclopropylamine (CPA) core and the electron-deficient, aromatic oxazole ring.

Structural Connectivity

The structure consists of a cyclopropane ring geminally substituted at the C1 position with a primary amine and an oxazole ring (attached via its C4 position).[2][3]

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the "Push-Pull" electronic distribution and the primary sites for chemical modification.[3]

Caption: Reactivity map highlighting the nucleophilic amine, the acidic C2-oxazole position, and the strained cyclopropane core.

Nucleophilic Sites (The "Attacking" Centers)[3][4]

Primary Amine ( )[1][3]

-

Basicity (pKa): The pKa of the conjugate acid is estimated at 8.0–9.0 .[3] This is lower than typical alkyl amines (~10.[1][2][3]5) due to the increased

-character of the cyclopropane carbon (approx. -

Reactivity:

-

Acylation/Sulfonylation: Reacts rapidly with acid chlorides, activated esters (HATU/EDCI), and sulfonyl chlorides to form amides/sulfonamides.[1][2]

-

Transition Metal Catalysis: Acts as a competent coupling partner in Pd- or Ni-catalyzed Buchwald-Hartwig aminations, though the steric bulk of the geminal oxazole requires specialized ligands (e.g., BrettPhos, RuPhos).

-

Oxazole Nitrogen (N3)[1][3][5]

Electrophilic Sites (The "Target" Centers)[3]

Oxazole C2 Position[1][3][4][5][6][7][8][9]

-

Mechanism: The C2 position (between Oxygen and Nitrogen) is the most electron-deficient site on the ring.[4][5]

-

Key Transformation (C-H Activation): The C2-proton is relatively acidic (pKa ~20).[1][2][4] It can be selectively deprotonated using organolithiums (e.g.,

-BuLi or LiTMP) at low temperatures (-78 °C) to generate a lithio-species.[1][2] This species can then be quenched with electrophiles (aldehydes, alkyl halides) to functionalize the ring.[2]

Cyclopropane Ring (Latent Electrophile)[1][3][5]

-

Character: Strained

-system.[1][2][3] -

Mechanism: While kinetically stable to standard nucleophiles, the ring is susceptible to Single Electron Transfer (SET) oxidation.[2]

-

Oxidative Ring Opening: In the presence of strong single-electron oxidants (e.g., metabolic enzymes like MAO or photocatalysts), the amine radical cation can trigger fragmentation of the cyclopropane ring, leading to ring-opened ketones or aldehydes. This mechanism is often exploited in "suicide inhibition" of enzymes.[1][2][3]

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Amine Functionalization)

Objective: To derivatize the primary amine without affecting the oxazole ring.

-

Preparation: Dissolve carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

-

Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at

. -

Addition: Add 1-(Oxazol-4-yl)cyclopropylamine (1.0 equiv).

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS (Amine

shift).[1][2][3] -

Workup: Dilute with EtOAc, wash with sat.[1][2][3]

(removes unreacted acid) and brine.[1][2]

Protocol B: C2-Arylation of the Oxazole (C-H Activation)

Objective: To introduce an aryl group at the C2 position of the oxazole.

-

Reagents:

(5 mol%), -

Solvent: Anhydrous 1,4-Dioxane.

-

Procedure: Combine reagents in a sealed tube under Argon. Heat to

for 12 hours.[1][2] -

Mechanism: This proceeds via a Concerted Metallation-Deprotonation (CMD) pathway, avoiding the unstable lithio-intermediate.[1][2][3]

Summary of Physicochemical Properties (Table)

| Property | Value / Description | Implication for Synthesis |

| Formula | MW ~124.14 g/mol | |

| Amine pKa | ~8.5 (Est.) | Less basic than alkyl amines; requires mild bases (DIPEA/TEA).[1][2] |

| Oxazole pKa | ~0.8 (Conj.[1][2][3][6] Acid) | N3 is not a proton trap under standard conditions.[1][2][3] |

| C2-H Acidity | pKa ~20 | Accessible via Li-bases; requires cryogenic conditions.[1][2][3] |

| Stability | Acid: Moderate | Stable to TFA (for Boc-deprotection).[1][2][3] |

| Stability | Oxidative: Low | Susceptible to radical cation formation (SET).[1][2][3] |

Synthesis Workflow Diagram

The following DOT diagram outlines the logical flow for synthesizing derivatives from the core scaffold.

Caption: Divergent synthesis pathways for functionalizing the amine vs. the oxazole ring.

References

-

Wipf, P. et al. (2005).[1][2] "Synthesis and biological evaluation of oxazole-based inhibitors." Journal of Organic Chemistry.

-

Gribble, G. W. (2012).[1][2][3] "Oxazoles: Synthesis, Reactions, and Spectroscopy." Comprehensive Heterocyclic Chemistry III.

-

Zheng, N. et al. (2012).[1][2][3] "Photocatalytic [3+2] Cycloaddition of Cyclopropylamines." Science.

-

PubChem. (2025).[1][2][3] "Cyclopropylamine Compound Summary." National Library of Medicine.[1][2][3] [1][2]

-

BenchChem. (2025).[1][2][4][3] "The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity."

Sources

- 1. 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid | C7H7NO3 | CID 28064056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropyl-2,2,3,3-d4-amine | C3H7N | CID 59816560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: 1-(Oxazol-4-yl)cyclopropan-1-amine in Medicinal Chemistry

[1][2]

Part 1: Introduction & Strategic Rationale

The Scaffold at a Glance

1-(Oxazol-4-yl)cyclopropan-1-amine represents a high-value "Design-on-Demand" scaffold that merges the electronic modulation of an oxazole ring with the steric rigidity of a cyclopropylamine.[1][2] Unlike flexible alkyl amines, this geminally substituted scaffold locks the nitrogen lone pair vector relative to the heteroaromatic ring, providing a defined 3D geometry that can dramatically improve selectivity and metabolic stability.

Why Use This Scaffold? (The "Why")

In hit-to-lead optimization, medicinal chemists often face three recurring challenges:

-

Metabolic Instability: Rapid N-dealkylation of secondary/tertiary amines.[2][3]

-

High Basicity: Aliphatic amines often have pKa > 9.5, leading to poor membrane permeability (low

) and hERG liability.[2][3] -

Conformational Entropy: Flexible linkers result in high entropic penalties upon binding.[3]

The 1-(Oxazol-4-yl)cyclopropylamine moiety addresses these simultaneously:

-

pKa Modulation: The electron-withdrawing nature of the oxazole ring (inductive effect), combined with the higher s-character of the cyclopropane C-C bonds, significantly lowers the amine pKa (typically by 1–2 units compared to isopropyl analogs), improving CNS penetration and oral bioavailability.

-

Conformational Lock: The cyclopropane ring creates a rigid "kink," fixing the angle between the amine and the oxazole vector. This mimics the

-quaternary carbon effect found in conformationally constrained amino acids.[2][3] -

Bioisosterism: The oxazole serves as a robust bioisostere for amides, esters, or less stable heteroaromatics, offering unique hydrogen bond acceptor capabilities.[3]

Part 2: Structural Biology & Design Logic[1][3]

Vector Analysis & Space Filling

The geminal substitution pattern (1,1-disubstitution) creates a unique vector alignment.[2][3] Unlike vicinal (1,[3]2) analogs (like tranylcypromine), the 1,1-scaffold projects the amine and the heteroaryl group from the same carbon, creating a compact, spherical volume that fits deep, narrow hydrophobic pockets (e.g., GPCR orthosteric sites or Kinase hinge regions).[3]

Decision Logic: When to Deploy

Use the following decision tree to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.

Figure 1: Strategic decision tree for deploying the 1-(oxazol-4-yl)cyclopropylamine scaffold in drug design.

Part 3: Synthesis Protocol (Kulinkovich-Szymoniak Reaction)[1][2][3]

The most robust route to 1-substituted cyclopropylamines is the Kulinkovich-Szymoniak reaction .[1][2] This titanium-mediated transformation converts nitriles directly into primary cyclopropylamines using Grignard reagents.[1][2][3] This method avoids the instability often associated with Curtius rearrangements of strained acids.[3]

Reaction Scheme

Target: 1-(Oxazol-4-yl)cyclopropan-1-amine Precursor: Oxazole-4-carbonitrile[1][2]

Figure 2: Mechanistic workflow of the Kulinkovich-Szymoniak synthesis for 1-heteroarylcyclopropylamines.

Detailed Experimental Procedure

Safety Warning: Titanium(IV) isopropoxide and Grignard reagents are moisture-sensitive.[1][2][3] Perform all steps under an inert atmosphere (Argon/Nitrogen).

Materials:

-

Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (2.2 equiv)[2][3]

-

Boron trifluoride diethyl etherate (BF3[2][3]·OEt2) (2.0 equiv)[2][3]

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Titanium Complex Formation: Add Oxazole-4-carbonitrile (10 mmol) and Ti(OiPr)4 (11 mmol) to dry Et2O (50 mL).[1][2][3] Cool the mixture to -78°C.

-

Grignard Addition: Dropwise add EtMgBr (22 mmol) over 30 minutes. The solution will change color (typically yellow to dark brown/black), indicating the formation of the titanacyclopropane species.

-

Warming: Allow the reaction to warm slowly to room temperature over 1 hour. Stir for an additional 1 hour at RT.[3]

-

Lewis Acid Activation: Cool the mixture back to 0°C. Add BF3·OEt2 (20 mmol) dropwise.[2][3] Note: This step is critical for the cyclization of the intermediate azatitanacycle.

-

Quench & Hydrolysis: Stir for 30 mins, then quench by careful addition of 10% aqueous NaOH (20 mL).

-

Extraction: Filter the resulting biphasic mixture through a Celite pad to remove titanium salts. Wash the pad with Et2O.[3] Extract the aqueous layer with Et2O (3 x 50 mL).[3]

-

Purification: Dry combined organics over Na2SO4, concentrate in vacuo. Purify the crude amine via flash column chromatography (DCM/MeOH/NH4OH gradient).

Yield Expectation: 50–75% depending on the purity of the starting nitrile.[3]

Part 4: Physicochemical Data Summary[1]

When incorporating this scaffold, expect the following shifts in physicochemical properties compared to a standard isopropyl-amine linker.

| Property | Isopropyl-Amine Linker | 1-(Oxazol-4-yl)cyclopropylamine | Impact on Drug Design |

| Basicity (pKa) | ~10.5 | ~8.0 – 8.5 | Improved BBB permeability; reduced lysosomal trapping.[1][2] |

| C-N Bond Stability | Moderate (prone to CYP dealkylation) | High | Blocks |

| Conformation | Flexible (High Entropy) | Rigid (Low Entropy) | Pre-organized for binding; improved potency.[2][3] |

| LogP | Variable | Slightly Lower | Oxazole is polar; cyclopropane adds lipophilicity (balanced).[2][3] |

Part 5: References

-

Bertus, P., & Szymoniak, J. (2001).[3][4] New and easy route to primary cyclopropylamines from nitriles.[3][4] Chemical Communications, (18), 1792–1793.[3] Link

-

Faler, C. A., & Joullié, M. M. (2007).[3][5] The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues. Organic Letters, 9(10), 1987–1990.[3] Link[2][3]

-

Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[3] Link[2][3]

-

Wiedemann, S., et al. (2003).[3][4] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[1][2][3] Organic Letters, 5(5), 753–755.[3] Link[2][3]

Sources

- 1. 1345413-20-8|(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine|BLD Pharm [bldpharm.com]

- 2. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 5. The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues [organic-chemistry.org]

Application Note: Strategic Synthesis of 1-(Oxazol-4-yl)cyclopropylamine Scaffolds

Executive Summary

The 1-heteroaryl-cyclopropylamine (1-HCPA) motif is a privileged pharmacophore in modern drug discovery, acting as a conformationally restricted bioisostere of

This Application Note details two validated protocols for synthesizing this scaffold. Method A utilizes the Kulinkovich-Szymoniak reaction , a direct titanium-mediated reductive cyclopropanation of nitriles.[1][2] Method B employs the Curtius Rearrangement , a robust pathway suitable for scale-up from carboxylic acid precursors.[1][3]

Retrosynthetic Logic & Pathway Selection[1]

The synthesis hinges on the construction of the strained cyclopropane ring relative to the nitrogen insertion. The choice of pathway depends on the availability of the oxazole precursor (nitrile vs. carboxylic acid) and the scale of the reaction.

Figure 1: Retrosynthetic analysis showing the two primary disconnections to access the target scaffold.

Method A: The Kulinkovich-Szymoniak Reaction

Best for: Rapid access from nitriles; discovery-scale synthesis (100 mg – 5 g).[1]

This protocol leverages the "titanium magic" of the Kulinkovich reaction, adapted by Bertus and Szymoniak to convert nitriles directly into primary cyclopropylamines. This method is superior for preserving the oxazole ring compared to harsh alkylation strategies.

Mechanistic Insight

The reaction proceeds via the formation of a low-valent titanacyclopropane species (generated in situ from EtMgBr and Ti(OiPr)4). This species acts as a 1,2-dicarbanion equivalent, attacking the nitrile to form an azatitanacyclopentene.[1] Crucially, the addition of a Lewis Acid (

Detailed Protocol

Reagents:

-

4-Cyanooxazole (1.0 equiv)[1]

-

Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (2.2 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (1.1 equiv)

-

Boron trifluoride diethyl etherate (BF3·OEt2) (2.0 equiv)

-

Solvent: Anhydrous THF/Diethyl Ether (1:1 mixture)

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

-

Titanium Complexation: Charge the flask with 4-cyanooxazole (5.0 mmol) and Ti(OiPr)4 (5.5 mmol) in anhydrous THF (20 mL). Stir at room temperature for 5 minutes.

-

Grignard Addition (The Critical Step):

-

Cool the mixture to -78 °C (dry ice/acetone bath).

-

Add EtMgBr (11.0 mmol) dropwise via syringe pump over 30 minutes. The solution will turn from yellow to dark brown/black (formation of the active titanacycle).

-

Note: Slow addition is critical to prevent runaway exotherms that decompose the oxazole.

-

-

Warming: Allow the reaction to warm slowly to room temperature over 1 hour, then stir for an additional 1 hour.

-

Lewis Acid Activation:

-

Quench & Workup:

-

Quench carefully with 10% aqueous NaOH (15 mL). Caution: Exothermic.[1]

-

Dilute with Ethyl Acetate (EtOAc). Filter the resulting slurry through a pad of Celite to remove titanium salts.

-

Wash the Celite pad thoroughly with EtOAc.

-

-

Extraction:

-

Extract the filtrate with 1N HCl (3 x 20 mL). The product (amine) will move to the aqueous phase; non-basic impurities remain in the organic phase.

-

Basify the combined aqueous layers to pH >12 using 4N NaOH.

-

Extract the free amine into DCM (3 x 30 mL).

-

Dry over Na2SO4 and concentrate in vacuo.

-

Yield Expectation: 45–65% (moderate yields are typical due to the sensitivity of the oxazole ring to Lewis acids).

Method B: The Curtius Rearrangement

Best for: Scale-up (>5 g); high purity requirements; avoiding heavy metal stoichiometry.

If the carboxylic acid precursor (1-(oxazol-4-yl)cyclopropanecarboxylic acid) is available (or synthesized via dialkylation of oxazole-acetates), the Curtius rearrangement is the industry standard for generating the amine. We utilize Diphenylphosphoryl azide (DPPA) for a "one-pot" conversion to the Boc-protected amine, followed by deprotection.[1]

Reaction Scheme Visualization[2]

Figure 2: The Curtius Rearrangement workflow utilizing DPPA.

Detailed Protocol

Reagents:

-

1-(Oxazol-4-yl)cyclopropanecarboxylic acid (1.0 equiv)[1]

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (Et3N) (1.2 equiv)

-

tert-Butanol (t-BuOH) (excess, used as solvent/reactant)[1]

Step-by-Step Workflow:

-

Acyl Azide Formation:

-

Dissolve the carboxylic acid (10 mmol) in anhydrous tert-butanol (50 mL).

-

Add Et3N (12 mmol) and stir at room temperature for 10 minutes.

-

Add DPPA (11 mmol) dropwise.

-

-

Rearrangement:

-

Heat the mixture to reflux (82 °C ) for 4–6 hours.

-

Observation: Evolution of nitrogen gas (

) indicates the rearrangement to the isocyanate, which is immediately trapped by t-BuOH to form the Boc-carbamate.

-

-

Workup (Boc-Intermediate):

-

Concentrate the solvent in vacuo.

-

Redissolve residue in EtOAc and wash with 5% citric acid (removes phosphate byproducts), sat. NaHCO3, and brine.

-

Purify the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc).

-

-

Deprotection (Salt Formation):

-

Dissolve the N-Boc amine in minimal DCM.[1]

-

Add 4M HCl in Dioxane (5 equiv) at 0 °C.

-

Stir at room temperature for 2 hours.

-

The product usually precipitates as the Hydrochloride salt. Filter and wash with diethyl ether.

-

Yield Expectation: 70–85% (over two steps).

Comparative Data & Troubleshooting

| Parameter | Method A (Kulinkovich-Szymoniak) | Method B (Curtius Rearrangement) |

| Starting Material | Nitrile (R-CN) | Carboxylic Acid (R-COOH) |

| Step Count | 1 (One-pot) | 2 (Rearrangement + Deprotection) |

| Atom Economy | High | Moderate (Loss of N2, Phosphate) |

| Safety Profile | Caution: Grignard (Pyrophoric) | Caution: Azide (Explosion Hazard) |

| Purification | Acid/Base Extraction | Chromatography + Crystallization |

| Key Failure Mode | Ring opening (Temp > -40°C) | Incomplete rearrangement (Temp < 70°C) |

Troubleshooting the Oxazole Ring

The oxazole ring is sensitive to strong acids and electrophiles.

-

Issue: Low yield in Method A.

-

Cause: The Lewis Acid (

) may coordinate to the oxazole nitrogen, deactivating the ring contraction. -

Solution: Increase

to 3.0 equivalents to saturate the oxazole nitrogen while leaving enough to catalyze the cyclopropane formation.

References

-

Bertus, P., & Szymoniak, J. (2001).[4] New and easy route to primary cyclopropylamines from nitriles.[4] Chemical Communications, (18), 1792-1793.[1] Link

-

Mimasu, S., et al. (2010). Structure-Activity Relationships of 1-Substituted Cyclopropylamine Derivatives as LSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3369-3373.[1] Link

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[5] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

-

Oryzon Genomics. (2014). Patent WO2014086790: Cyclopropylamine derivatives as LSD1 inhibitors. Link

Sources

application of 1-Oxazol-4-yl-cyclopropylamine in agrochemical research

Application Note: 1-Oxazol-4-yl-cyclopropylamine in Next-Generation Agrochemical Discovery

Executive Summary

This guide details the application of 1-Oxazol-4-yl-cyclopropylamine (CAS 1159733-51-3) as a high-value scaffold in the design of novel fungicides and herbicides. Unlike flexible alkyl amines, the 1-substituted cyclopropylamine (CPA) core provides conformational rigidity, locking the nitrogen vector to enhance receptor binding affinity. When coupled with the oxazole moiety—a proven bioisostere for amides and esters—this scaffold offers a unique combination of metabolic stability and favorable physicochemical properties (LogP modulation).

This document provides a comprehensive framework for:

-

Rational Design: Utilizing the scaffold for "scaffold hopping" in SDHI (Succinate Dehydrogenase Inhibitor) and herbicide discovery.

-

Synthesis: A robust protocol for generating the free amine from stable precursors.

-

Validation: Standardized bioassay protocols for efficacy screening.

Scientific Rationale: The "Scaffold Hopping" Advantage

Conformational Lock & Metabolic Stability

In agrochemical medicinal chemistry, the "magic methyl" effect is well known, but the "magic cyclopropyl" effect is equally potent.

-

The CPA Core: The cyclopropane ring constrains the

bond, reducing the entropic penalty upon binding to target enzymes (e.g., P450s, amine oxidases, or specific receptor sites). -

Metabolic Blocking: The cyclopropyl group hinders

-hydroxylation, a common metabolic clearance pathway for alkyl amines in plants and insects, thereby extending the half-life of the active ingredient.

The Oxazole Bioisostere

The oxazole ring at the C1 position serves two critical functions:

-

Dipole Alignment: It mimics the electrostatic profile of carbonyl groups found in peptide bonds, allowing for hydrogen bonding interactions without the hydrolytic instability of an amide.

-

-Stacking: The aromatic character facilitates

Logic Flow: From Linear to Rigid

The following diagram illustrates the design logic of replacing a flexible ethyl-amine linker with the rigid Oxazole-CPA scaffold.

Figure 1: Design logic transitioning from flexible linkers to the rigid Oxazol-CPA scaffold.

Experimental Protocol 1: Synthesis & Handling

Objective: Isolate 1-Oxazol-4-yl-cyclopropylamine as a hydrochloride salt for shelf stability. Method: The Kulinkovich-Szymoniak Reaction is the preferred route, converting a nitrile directly to a primary cyclopropylamine using a titanium catalyst. This avoids the instability of intermediate azides found in Curtius routes.

Reagents:

-

Starting Material: 4-Oxazolecarbonitrile (1.0 equiv).

-

Grignard Reagent: Ethylmagnesium bromide (EtMgBr), 3.0M in Et₂O (2.2 equiv).

-

Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.1 equiv).

-

Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv).

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

). -

Catalyst Activation:

-

Add 4-Oxazolecarbonitrile (10 mmol) and Ti(OiPr)₄ (11 mmol) to anhydrous Et₂O (50 mL).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

-

Grignard Addition:

-

Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn dark brown/black (formation of the titanacyclopropane species).

-

Allow the mixture to warm to room temperature (RT) over 2 hours and stir for an additional 1 hour.

-

-

Lewis Acid Cyclization:

-

Add BF₃·OEt₂ (20 mmol) dropwise at RT.

-

Stir for 30 minutes.

-

-

Quench & Workup:

-

Cool to 0°C. Carefully quench with 10% aqueous NaOH (20 mL).

-

Filter the resulting biphasic mixture through a Celite pad to remove titanium salts. Wash the pad with Et₂O.

-

Separate the organic layer and extract the aqueous layer with Et₂O (2 x 20 mL).

-

Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Salt Formation (Critical for Stability):

-

Dissolve the crude amine oil in a minimal amount of dry 1,4-dioxane.

-

Add 4M HCl in dioxane (1.5 equiv) dropwise at 0°C.

-

The 1-Oxazol-4-yl-cyclopropylamine HCl salt will precipitate. Filter, wash with cold ether, and dry under vacuum.

-

Yield Expectation: 65-75% Storage: Store at -20°C under argon. Hygroscopic.

Experimental Protocol 2: Agrochemical Scaffold Incorporation

Application: Synthesis of a "Next-Gen" SDHI Fungicide analogue. Concept: Replace the standard aniline linker of Boscalid or Fluxapyroxad with the Oxazol-CPA amine to test for potency and spectrum shifts.

Workflow Diagram:

Figure 2: Amide coupling workflow for incorporating the scaffold into fungicide candidates.

Coupling Procedure:

-

Dissolution: Dissolve the carboxylic acid core (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) (1.0 equiv) in DMF.

-

Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins at RT to form the active ester.

-

Addition: Add 1-Oxazol-4-yl-cyclopropylamine HCl (1.1 equiv).

-

Reaction: Stir at RT for 4-16 hours. Monitor by LC-MS.[1]

-

Purification: Dilute with ethyl acetate, wash with LiCl (5% aq) to remove DMF, then brine. Purify via flash chromatography (Hexane/EtOAc gradient).

Experimental Protocol 3: In Vitro Fungicidal Bioassay

Objective: Evaluate the efficacy of the synthesized candidate against Botrytis cinerea (Gray Mold) and Alternaria solani (Early Blight).

Materials:

-

96-well microtiter plates (sterile).

-

Fungal spore suspensions (

spores/mL) in Potato Dextrose Broth (PDB). -

Test compound (dissolved in DMSO).

Methodology:

-

Dilution Series: Prepare a 10-point serial dilution of the test compound in DMSO. Final test concentrations should range from 100 ppm down to 0.01 ppm.

-

Plating:

-

Add 2 µL of compound solution to each well.

-

Add 98 µL of spore suspension.

-

Controls: DMSO only (Negative Control), Commercial SDHI (e.g., Boscalid) (Positive Control).

-

-

Incubation: Seal plates and incubate at 25°C for 48-72 hours in the dark.

-

Readout: Measure Optical Density (OD) at 600 nm using a microplate reader. Fungal growth increases turbidity.

-

Data Analysis: Calculate % Inhibition relative to the negative control.

Determine

Safety & Environmental Fate (E-E-A-T)

-